3-Bromo-5-(tert-butyl)benzo[b]thiophene
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Overview
Description
3-Bromo-5-(tert-butyl)benzo[b]thiophene is an organic compound with the molecular formula C12H13BrS and a molecular weight of 269.2 g/mol . It is a derivative of benzo[b]thiophene, featuring a bromine atom at the 3-position and a tert-butyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Bromo-5-(tert-butyl)benzo[b]thiophene involves the bromination of 5-(tert-butyl)benzo[b]thiophene. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds, which is useful in the synthesis of more complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles under anhydrous conditions.
Suzuki-Miyaura Coupling: Typically involves palladium catalysts (e.g., Pd(PPh3)4) and bases such as potassium carbonate (K2CO3) in an organic solvent like tetrahydrofuran (THF).
Major Products:
- Substitution reactions yield derivatives where the bromine atom is replaced by the nucleophile.
- Coupling reactions produce biaryl compounds, which are valuable intermediates in organic synthesis .
Scientific Research Applications
3-Bromo-5-(tert-butyl)benzo[b]thiophene is utilized in various fields of scientific research:
Organic Electronics: It is used in the development of organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs) due to its electronic properties.
Material Science:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug discovery, particularly in the design of molecules with anti-cancer or anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(tert-butyl)benzo[b]thiophene in various applications depends on its interaction with specific molecular targets:
In Organic Electronics: It acts as a semiconductor material, facilitating charge transport in devices like OFETs and OPVs.
In Medicinal Chemistry: It may interact with biological targets such as enzymes or receptors,
Properties
IUPAC Name |
3-bromo-5-tert-butyl-1-benzothiophene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrS/c1-12(2,3)8-4-5-11-9(6-8)10(13)7-14-11/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVDJRXZHABERX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)SC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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